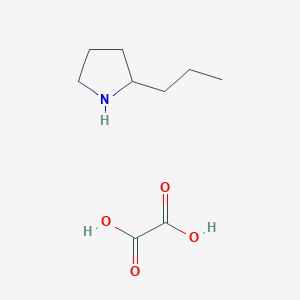
oxalic acid;2-propylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
oxalic acid;2-propylpyrrolidine is a chemical compound with the molecular formula C9H17NO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle The oxalate part of the compound is derived from oxalic acid, a dicarboxylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;2-propylpyrrolidine typically involves the reaction of 2-propylpyrrolidine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalate salt. The general reaction can be represented as follows:
2-Propylpyrrolidine+Oxalic Acid→2-Propylpyrrolidine Oxalate
The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve additional steps such as solvent recovery and waste management to ensure environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
oxalic acid;2-propylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the oxalate group to other functional groups.
Substitution: The pyrrolidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
oxalic acid;2-propylpyrrolidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of oxalic acid;2-propylpyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The oxalate group may also play a role in binding to metal ions or other molecules, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simpler analog without the oxalate group.
2-Methylpyrrolidine: Similar structure with a methyl group instead of a propyl group.
2-Ethylpyrrolidine: Similar structure with an ethyl group instead of a propyl group.
Uniqueness
oxalic acid;2-propylpyrrolidine is unique due to the presence of both the pyrrolidine ring and the oxalate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H17NO4 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
oxalic acid;2-propylpyrrolidine |
InChI |
InChI=1S/C7H15N.C2H2O4/c1-2-4-7-5-3-6-8-7;3-1(4)2(5)6/h7-8H,2-6H2,1H3;(H,3,4)(H,5,6) |
Clave InChI |
PFRAWEXYAPGXPR-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCCN1.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















